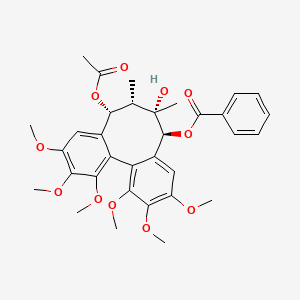

SchizanrinH

説明

SchizanrinH, also known as Schisandrin, is a bioactive lignan compound primarily found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is renowned for its sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory properties . SchizanrinH has been extensively studied for its effectiveness in treating various liver diseases and maintaining a favorable safety profile .

特性

分子式 |

C33H38O11 |

|---|---|

分子量 |

610.6 g/mol |

IUPAC名 |

[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate |

InChI |

InChI=1S/C33H38O11/c1-17-26(43-18(2)34)20-15-22(37-4)27(39-6)29(41-8)24(20)25-21(16-23(38-5)28(40-7)30(25)42-9)31(33(17,3)36)44-32(35)19-13-11-10-12-14-19/h10-17,26,31,36H,1-9H3/t17-,26+,31-,33-/m0/s1 |

InChIキー |

KXPCWLUANLWUAO-KGXBCIQTSA-N |

異性体SMILES |

C[C@H]1[C@H](C2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C |

正規SMILES |

CC1C(C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of SchizanrinH typically involves the extraction of lignans from Schisandra chinensis using methods such as ultrasonic extraction or a combination of ultrasonic and microwave techniques . The macroporous resin method is often employed to purify the extract . The optimal conditions for ultrasonic extraction include a temperature of 68°C, a material-liquid ratio of 1:8, an ethanol mass fraction of 84%, and an extraction time of 60 minutes .

Industrial Production Methods: Industrial production of SchizanrinH involves large-scale extraction and purification processes. The dried fruit of Schisandra chinensis is used as the primary raw material. The extraction process is optimized to maximize the yield of SchizanrinH while maintaining its bioactive properties .

化学反応の分析

Types of Reactions: SchizanrinH undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of SchizanrinH include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the chemical reactions of SchizanrinH include various derivatives with enhanced bioactivity. These derivatives are studied for their potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders .

科学的研究の応用

SchizanrinH has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, SchizanrinH is studied for its unique chemical properties and potential as a lead compound for drug development . In biology, it is used to investigate its effects on cellular processes and molecular pathways . In medicine, SchizanrinH is explored for its therapeutic potential in treating liver diseases, cancer, and neurodegenerative disorders . In industry, SchizanrinH is utilized in the development of health supplements and functional foods .

作用機序

The mechanism of action of SchizanrinH involves the activation of various molecular targets and pathways. SchizanrinH has been shown to activate the PI3K/Akt pathway and inhibit NOX2 expression, leading to reduced oxidative stress and apoptosis . Additionally, SchizanrinH regulates inflammatory signaling pathways and mitigates the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, and PGE2 .

類似化合物との比較

SchizanrinH is unique among lignan compounds due to its diverse pharmacological properties and high bioactivity. Similar compounds include Schisandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A . While these compounds share some pharmacological properties with SchizanrinH, SchizanrinH stands out for its broad spectrum of therapeutic effects and favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。